molecular formula C9H10FNO2 B1396256 3-Fluoro-4-(oxetan-3-yloxy)aniline CAS No. 1349716-61-5

3-Fluoro-4-(oxetan-3-yloxy)aniline

Cat. No.: B1396256
CAS No.: 1349716-61-5
M. Wt: 183.18 g/mol
InChI Key: WFTYADRJDUCEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(oxetan-3-yloxy)aniline is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its unique chemical structure, which includes a fluorine atom and an oxetane ring attached to an aniline moiety. This compound is known for its potential use in pharmaceutical testing and as a building block in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(oxetan-3-yloxy)aniline typically involves the reaction of 3-fluoroaniline with oxetane derivatives under specific conditions. One common method includes the use of oxetan-3-ol and a suitable base to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(oxetan-3-yloxy)aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted anilines .

Scientific Research Applications

3-Fluoro-4-(oxetan-3-yloxy)aniline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a reference standard in pharmaceutical testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(oxetan-3-yloxy)aniline involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and oxetane ring can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(oxetan-3-yloxy)aniline is unique due to the combination of the fluorine atom and oxetane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-fluoro-4-(oxetan-3-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7/h1-3,7H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTYADRJDUCEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601274719
Record name Benzenamine, 3-fluoro-4-(3-oxetanyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349716-61-5
Record name Benzenamine, 3-fluoro-4-(3-oxetanyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349716-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 3-fluoro-4-(3-oxetanyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-(oxetan-3-yloxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-(oxetan-3-yloxy)aniline
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-(oxetan-3-yloxy)aniline
Reactant of Route 3
Reactant of Route 3
3-Fluoro-4-(oxetan-3-yloxy)aniline
Reactant of Route 4
Reactant of Route 4
3-Fluoro-4-(oxetan-3-yloxy)aniline
Reactant of Route 5
Reactant of Route 5
3-Fluoro-4-(oxetan-3-yloxy)aniline
Reactant of Route 6
Reactant of Route 6
3-Fluoro-4-(oxetan-3-yloxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.